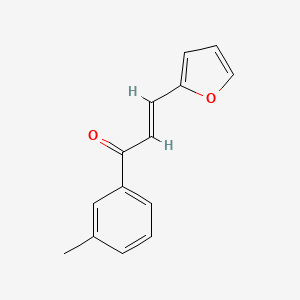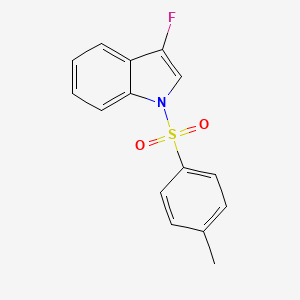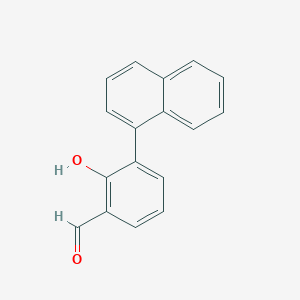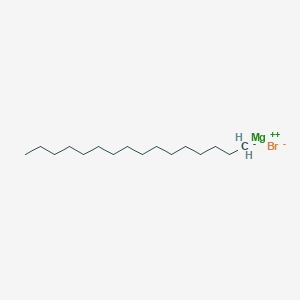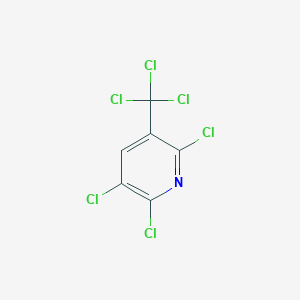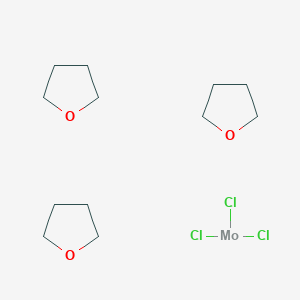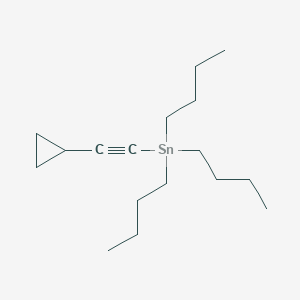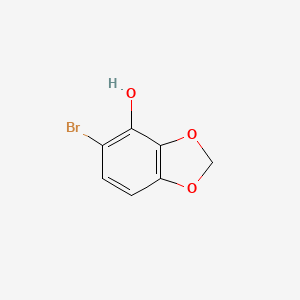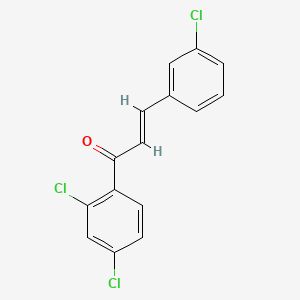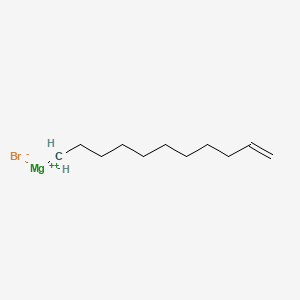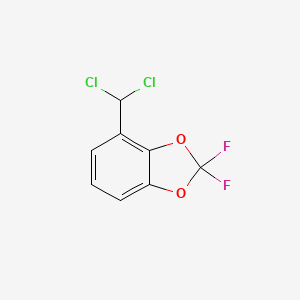
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a dichloromethyl group and two fluorine atoms attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole typically involves the formylation of electron-rich aromatic rings. One common method is the Rieche formylation, which uses dichloromethyl methyl ether and titanium tetrachloride as reagents . The reaction is carried out in a solvent such as methylene chloride at low temperatures to ensure high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
科学的研究の応用
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its ability to undergo electrophilic aromatic substitution reactions. The dichloromethyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the aromatic ring .
類似化合物との比較
Dichloromethyl methyl ether: Used in similar formylation reactions.
2,2-Difluoro-1,3-benzodioxole: Lacks the dichloromethyl group but shares the benzodioxole core.
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure with a single chlorine atom.
Uniqueness: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both dichloromethyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound in synthetic chemistry and materials science.
特性
IUPAC Name |
4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBLQDLYDRZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

